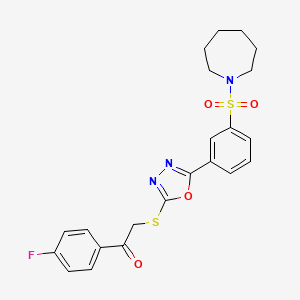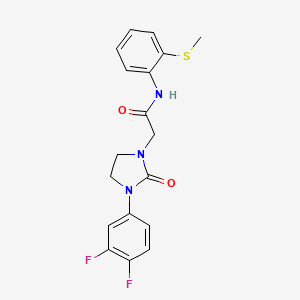![molecular formula C12H12ClFO B2629662 [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287273-13-4](/img/structure/B2629662.png)
[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CP47,497 or CP47,497-C8, is a synthetic cannabinoid that has been used extensively in scientific research. It was first synthesized in the 1980s as part of a research program aimed at understanding the structure-activity relationships of cannabinoids.
作用機序
[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. When [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol binds to the CB1 receptor, it activates a signaling cascade that ultimately leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. It has also been shown to have analgesic effects, which may make it useful as a pain medication. Additionally, [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is its potency as a CB1 receptor agonist. This makes it a useful tool for studying the endocannabinoid system and the effects of CB1 receptor activation on various physiological processes. However, one limitation of [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is that it is a synthetic cannabinoid and may not accurately reflect the effects of natural cannabinoids found in cannabis. Additionally, [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is a controlled substance and requires special permits and licenses to be used in scientific research.
将来の方向性
There are many future directions for research involving [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is the development of CB1 receptor antagonists, which could be used to treat conditions such as obesity and addiction. Additionally, researchers are interested in studying the effects of [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol on the CB2 receptor, which is primarily found in the immune system. Finally, there is interest in developing synthetic cannabinoids that are more selective for specific receptors and have fewer side effects than [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol.
合成法
The synthesis of [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves the reaction of 2-chloro-4-fluorobenzyl chloride with bicyclo[1.1.1]pentan-1-ol in the presence of a base such as sodium hydride. The resulting product is then purified by column chromatography to obtain the final product.
科学的研究の応用
[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been used extensively in scientific research as a tool to study the endocannabinoid system. It is a potent agonist of the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabis. By studying the effects of [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol on the CB1 receptor, researchers have been able to gain a better understanding of the role of the endocannabinoid system in various physiological processes.
特性
IUPAC Name |
[3-(2-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO/c13-10-3-8(14)1-2-9(10)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOBWWQQTXPXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C=C(C=C3)F)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2629579.png)
![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2629580.png)
![1-(2-((4-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2629581.png)
![N-(4-bromophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2629585.png)


![6-Phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2629591.png)

![2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2629594.png)
![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2629595.png)
![tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2629596.png)
![methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)butanoate](/img/structure/B2629597.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2629599.png)
![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2629601.png)